4-(4-Acetylphenyl)-2-nitrophenol
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Overview
Description
4-(4-Acetylphenyl)-2-nitrophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a nitro group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-2-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 4-acetylphenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Another approach involves the acetylation of 4-nitrophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-(4-Acetylphenyl)-2-aminophenol.
Oxidation: 4-(4-Acetylphenyl)-2-nitrobenzaldehyde.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetylphenyl)-2-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl and acetyl groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a nitrophenol moiety.
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one derivatives: These compounds exhibit similar biological activities but differ in their core structure.
Uniqueness
4-(4-Acetylphenyl)-2-nitrophenol is unique due to the presence of both an acetyl group and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-[4-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHXYQSPRCOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608966 |
Source
|
Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-46-4 |
Source
|
Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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